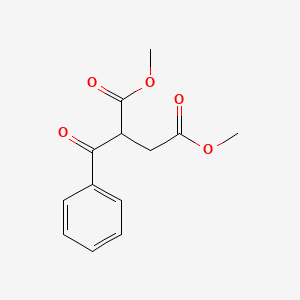
Butanedioic acid, benzoyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, benzoyl-, dimethyl ester is an organic compound with the molecular formula C12H12O5. It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms are replaced by benzoyl and dimethyl ester groups. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, benzoyl-, dimethyl ester typically involves the esterification of butanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, benzoyl-, dimethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Butanedioic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
Butanedioic acid, benzoyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butanedioic acid, benzoyl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid, which can participate in metabolic pathways. The benzoyl group can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl butanedioate: Similar ester structure but lacks the benzoyl group.
Dimethyl succinate: Another ester of butanedioic acid with similar properties.
Dimethyl tartrate: An ester of tartaric acid with different functional groups.
Uniqueness
Butanedioic acid, benzoyl-, dimethyl ester is unique due to the presence of both benzoyl and dimethyl ester groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not achievable with simpler esters.
Propriétés
Numéro CAS |
85979-98-2 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
dimethyl 2-benzoylbutanedioate |
InChI |
InChI=1S/C13H14O5/c1-17-11(14)8-10(13(16)18-2)12(15)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
QNVAABBLHOAGBS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(=O)C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


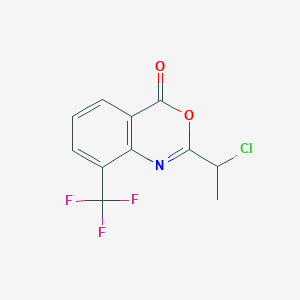



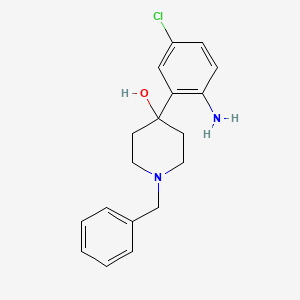
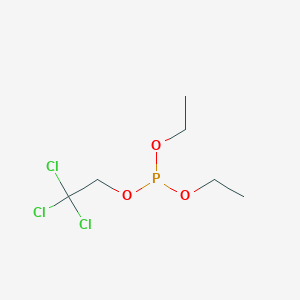
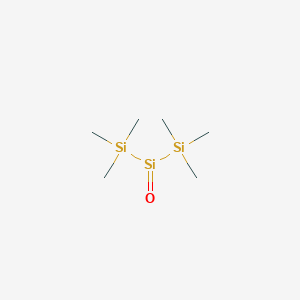
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
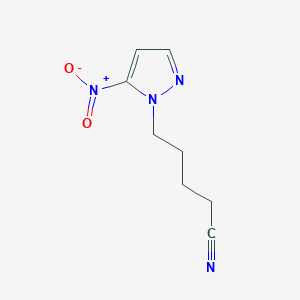
![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)

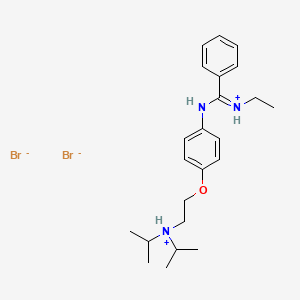

![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
